
Application Note: High-Resolution NMR
Strategies for the Structural Elucidation of

Rothindin

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: Rothindin

CAS No.: 63347-43-3

Cat. No.: B1679577 Get Quote

Executive Summary
This application note details the protocol for the complete structural elucidation of Rothindin
(Pseudobaptigenin-7-O-

-D-glucopyranoside), a bioactive isoflavone glycoside isolated from Rothia indica and related
Fabaceae species.[1]

While mass spectrometry provides molecular weight confirmation (

444.4), it fails to distinguish regioisomers or stereochemical configurations. This guide outlines
a self-validating Nuclear Magnetic Resonance (NMR) workflow, emphasizing the differentiation
of the isoflavone skeleton from isomeric flavones and the precise assignment of the
methylenedioxy and glycosidic moieties.

Chemical Identity & Structural Challenge
Compound Name: Rothindin

IUPAC Name: 3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1][2][3]

Chemical Formula: C
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H

O

[1][2][4][5]

Class: Isoflavone Glycoside[1]

The Elucidation Challenge: The primary challenge in characterizing Rothindin is distinguishing

the isoflavone core (3-phenylchromen-4-one) from the flavone core (2-phenylchromen-4-one)

and confirming the location of the methylenedioxy bridge on the B-ring versus the A-ring.[1]

Sample Preparation Protocol
To ensure high-resolution spectra with resolved exchangeable protons (sugar hydroxyls),

DMSO-d

is the preferred solvent over Methanol-d

(MeOD).[1]

Materials
Solvent: Dimethyl sulfoxide-d

(DMSO-d

, 99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1]

Tube: 3 mm or 5 mm high-precision NMR tubes (Wilmad 535-PP or equivalent).

Sample Mass:

Minimum: 2.0 mg (with cryoprobe).

Optimal: 5.0 - 10.0 mg (standard probe).[1]

Procedure
Desiccation: Dry the isolated Rothindin sample under high vacuum for 4 hours to remove

residual extraction solvents (EtOAc/MeOH), which can obscure sugar signals.
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Dissolution: Add 600

L of DMSO-d

to the vial. Vortex gently until fully dissolved.

Filtration: If particulate matter remains, filter through a small plug of glass wool directly into

the NMR tube. Do not use paper filters, which may leach cellulose fibers.

Degassing: Sonicate the tube for 1 minute to remove dissolved oxygen (paramagnetic),

which can broaden linewidths.

Data Acquisition & Pulse Sequences[1][6]
Acquire the following experiments in sequence. The logic relies on establishing the skeleton

(1D), assigning protons (HSQC), and verifying connectivity (HMBC).

Experiment Pulse Sequence
Parameters (600
MHz base)

Purpose

1D

H
zg30

SW: 14 ppm, TD: 64k,

NS: 16

Quantitative proton

count & integration.

1D

C
zgpg30

SW: 240 ppm, TD:

64k, NS: 1024

Carbon count. Look

for C=O (~175 ppm).

COSY cosygpppqf 2048 x 256 matrix
Tracing the sugar spin

system (H1'' to H6'').

HSQC hsqcedetgpsisp2.3 Multiplicity-edited

Assigns protons to

carbons; distinguishes

CH/CH

from CH

.[1]

HMBC hmbcgplpndqf
Long-range coupling

(8 Hz)

Critical: Links Sugar

H-1'' to Aglycone C-7.

[1]
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Structural Elucidation Logic
Phase 1: The Isoflavone Diagnostic (The "H-2" Singlet)
Unlike flavones, which possess an olefinic H-3 proton, isoflavones possess a distinct proton at

position 2 (H-2).[1]

Observation: Look for a sharp singlet in the highly deshielded region (

8.30 – 8.50 ppm).

Validation: This proton will show HMBC correlations to the carbonyl carbon (C-4, ~175 ppm)

and the C-9 bridgehead (~157 ppm).[1]

Phase 2: The Methylenedioxy Bridge
Rothindin is distinguished by a methylenedioxy group (-O-CH

-O-).[1]

Observation: A sharp singlet integrating to 2H at

~6.05 ppm.

Carbon Shift: The corresponding carbon appears at

~101-102 ppm in HSQC.[1]

Placement: HMBC correlations from these protons to C-3' and C-4' (aromatic carbons)

confirm the ring placement.[1]

Phase 3: Glycosidic Linkage & Sugar Configuration
Anomeric Proton (H-1''): Look for a doublet at

~5.10 ppm.[1]

Coupling Constant (

): A coupling constant of
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Hz confirms the

-configuration (diaxial relationship between H-1'' and H-2'').[1] An

-linkage would show

Hz.[1]

Connectivity: An HMBC cross-peak between H-1'' (sugar) and C-7 (aglycone, ~161 ppm)

proves the 7-O-glycosylation.[1]

Expected Chemical Shift Data (DMSO-d )
The following table summarizes the expected chemical shifts for Rothindin based on the

Pseudobaptigenin core.
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Position (ppm)

Multiplicity (

in Hz)
(ppm)

HMBC
Correlations
(H

C)

2 8.42 s 153.8
C-3, C-4, C-9, C-

1'

3 - - 123.5 -

4 - - 174.9 -

5 8.05 d (8.[1]8) 127.1 C-4, C-7, C-9

6 7.15 dd (8.8, 2.[1]2) 115.6
C-5, C-7, C-8, C-

10

7 - - 161.8 -

8 7.24 d (2.[1]2) 103.5
C-6, C-7, C-9, C-

10

-OCH

O-
6.06 s 101.4 C-3', C-4'

1'' (Anomeric) 5.12 d (7.[1]5) 100.2 C-7 (Linkage)

Note: Shifts are approximate (

0.2 ppm) and temperature-dependent.

Visualization of Workflows
Diagram 1: Structural Elucidation Workflow
This flowchart illustrates the logical progression from sample preparation to final structure

confirmation.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Morindin
https://pubchem.ncbi.nlm.nih.gov/compound/Morindin
https://pubchem.ncbi.nlm.nih.gov/compound/Morindin
https://pubchem.ncbi.nlm.nih.gov/compound/Morindin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition

Crude Extract
(Rothia indica)

Sample Prep
(DMSO-d6, 5mg)

1H NMR
(Diagnostic Peaks)

13C NMR
(Carbon Count)

HSQC
(Proton Assignment)

HMBC
(Connectivity)

Structural Logic Check:
1. H-2 Singlet (Isoflavone)

2. O-CH2-O Singlet (Methylenedioxy)
3. H-1'' Doublet (Beta-Glucoside)

Confirmed Structure:
Rothindin

Click to download full resolution via product page

Caption: Step-by-step NMR workflow for the isolation and identification of Rothindin.
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Diagram 2: HMBC Correlation Logic
This diagram visualizes the critical Long-Range Heteronuclear correlations required to "stitch"

the molecule together.[1]

Key Correlations

Aglycone Core
(Pseudobaptigenin)

Glucose Moiety
(Anomeric H-1'')

Methylenedioxy
(O-CH2-O)

H-2
(8.42 ppm)

C-4
(Carbonyl)

Isoflavone ID

H-1''
(5.12 ppm)

C-7
(161.8 ppm)

Glycosidic Link

H-OCH2O
(6.06 ppm)

C-3'/C-4'
(B-Ring)

B-Ring ID

Click to download full resolution via product page

Caption: Key HMBC correlations connecting the isoflavone core, the sugar moiety, and the

methylenedioxy bridge.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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